5-(Tetrachlorophenyl)-1,2,3,4,7,7-hexachloro-2-norbornene

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

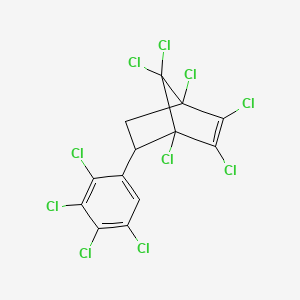

5-(Tetrachlorophenyl)-1,2,3,4,7,7-hexachloro-2-norbornene is a highly chlorinated organic compound It is known for its complex structure, which includes multiple chlorine atoms attached to a bicyclic heptene framework

Métodos De Preparación

The synthesis of 5-(Tetrachlorophenyl)-1,2,3,4,7,7-hexachloro-2-norbornene typically involves the chlorination of precursor compounds under controlled conditions. The reaction conditions often include the use of chlorine gas and a suitable solvent, such as carbon tetrachloride, at elevated temperatures. Industrial production methods may involve continuous flow reactors to ensure consistent product quality and yield.

Análisis De Reacciones Químicas

5-(Tetrachlorophenyl)-1,2,3,4,7,7-hexachloro-2-norbornene undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromic acid, leading to the formation of chlorinated carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of less chlorinated derivatives.

Substitution: Nucleophilic substitution reactions can occur, where chlorine atoms are replaced by other nucleophiles like hydroxide ions or amines.

Aplicaciones Científicas De Investigación

5-(Tetrachlorophenyl)-1,2,3,4,7,7-hexachloro-2-norbornene has several scientific research applications:

Chemistry: It is used as a reagent in organic synthesis to study reaction mechanisms and develop new synthetic methodologies.

Biology: The compound is investigated for its potential biological activity, including its effects on various enzymes and cellular processes.

Medicine: Research is ongoing to explore its potential as a lead compound for developing new pharmaceuticals.

Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mecanismo De Acción

The mechanism of action of 5-(Tetrachlorophenyl)-1,2,3,4,7,7-hexachloro-2-norbornene involves its interaction with molecular targets such as enzymes and receptors. The compound’s high chlorine content allows it to form strong interactions with these targets, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific biological or chemical context in which the compound is used.

Comparación Con Compuestos Similares

5-(Tetrachlorophenyl)-1,2,3,4,7,7-hexachloro-2-norbornene can be compared with other similar compounds, such as:

1,4,5,6,7,7-Hexachloro-5-norbornene-2,3-dicarboxylic anhydride: This compound has a similar bicyclic structure but includes carboxylic acid functional groups.

1,3-Butadiene, 1,1,2,3,4,4-hexachloro-: Another highly chlorinated compound with a different structural framework.

2,3,4,5,6,6-Hexachloro-2,4-cyclohexadien-1-one: A chlorinated cyclohexadienone with distinct chemical properties.

These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound for various scientific and industrial applications.

Actividad Biológica

5-(Tetrachlorophenyl)-1,2,3,4,7,7-hexachloro-2-norbornene, also known as hexachloronorbomene, is a synthetic organic compound that has garnered attention due to its potential biological activities and environmental implications. This article provides a comprehensive overview of its biological activity, including relevant case studies and research findings.

- Chemical Formula : C10H4Cl6

- Molecular Weight : 325.8 g/mol

- CAS Number : 67651-34-7

Structure

The compound features a complex bicyclic structure with multiple chlorine substituents, which significantly influences its reactivity and biological interactions.

Research indicates that this compound exhibits various biological activities primarily through:

- Endocrine Disruption : The compound has been shown to interfere with hormonal systems, potentially leading to reproductive and developmental issues in wildlife and humans.

- Cytotoxicity : Studies demonstrate that this compound can induce cytotoxic effects in various cell lines, leading to apoptosis or necrosis depending on the concentration and exposure duration.

Toxicological Studies

A variety of studies have assessed the toxicological profile of hexachloronorbomene. Key findings include:

- Acute Toxicity : In aquatic organisms such as fish and invertebrates, hexachloronorbomene demonstrates high acute toxicity. For instance, the LC50 (lethal concentration for 50% of the population) values are reported to be significantly low, indicating a high level of toxicity.

- Chronic Effects : Chronic exposure studies reveal potential long-term effects on growth and reproduction in aquatic species. For example, fish exposed to sub-lethal concentrations exhibited altered reproductive behaviors and reduced fecundity.

Case Studies

-

Aquatic Toxicity Assessment

- A study conducted on the effects of hexachloronorbomene on Danio rerio (zebrafish) showed significant developmental abnormalities at concentrations above 10 µg/L. The study highlighted the importance of monitoring such compounds in aquatic environments due to their persistence and bioaccumulation potential.

-

Endocrine Disruption Analysis

- Research published in Environmental Science & Technology evaluated the endocrine-disrupting potential of hexachloronorbomene using in vitro assays. The compound was found to mimic estrogenic activity at low concentrations, raising concerns about its impact on endocrine-sensitive species.

Data Table: Toxicological Profile

| Study Type | Organism | Endpoint | Concentration (µg/L) | Observed Effect |

|---|---|---|---|---|

| Acute Toxicity | Danio rerio | LC50 | 5 | High mortality rate |

| Chronic Exposure | Daphnia magna | Reproductive success | 10 | Reduced offspring count |

| Endocrine Activity | In vitro assays | Estrogenic activity | 1 | Mimicking estrogen receptor activation |

Environmental Impact

The persistence of this compound in the environment poses significant risks. Its ability to bioaccumulate in food chains can lead to higher concentrations in apex predators and potential human exposure through seafood consumption.

Regulatory Considerations

Due to its toxicological profile and environmental persistence, regulatory agencies are increasingly focusing on compounds like hexachloronorbomene. Monitoring programs are being implemented to assess its levels in water bodies and biota.

Propiedades

IUPAC Name |

1,2,3,4,7,7-hexachloro-5-(2,3,4,5-tetrachlorophenyl)bicyclo[2.2.1]hept-2-ene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H4Cl10/c14-5-1-3(6(15)8(17)7(5)16)4-2-11(20)9(18)10(19)12(4,21)13(11,22)23/h1,4H,2H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CONHDXGPRKRTLG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C2(C(=C(C1(C2(Cl)Cl)Cl)Cl)Cl)Cl)C3=CC(=C(C(=C3Cl)Cl)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H4Cl10 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30784765 |

Source

|

| Record name | 1,2,3,4,7,7-Hexachloro-5-(2,3,4,5-tetrachlorophenyl)bicyclo[2.2.1]hept-2-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30784765 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

514.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34571-15-8 |

Source

|

| Record name | 1,2,3,4,7,7-Hexachloro-5-(2,3,4,5-tetrachlorophenyl)bicyclo[2.2.1]hept-2-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30784765 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.